4-Amino-5-chloronicotinic acid hydrochloride
Description
Contextualization within Pyridine (B92270) Carboxylic Acid Chemistry
Pyridine carboxylic acids are a class of organic compounds characterized by a pyridine ring substituted with one or more carboxyl groups. drugbank.com The position of the carboxylic acid group on the pyridine ring gives rise to three primary isomers: picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid). wikipedia.org All of these isomers share the same chemical formula, C₆H₅NO₂, and molecular weight. wikipedia.org
4-Amino-5-chloronicotinic acid is a derivative of the nicotinic acid isomer. wikipedia.orgwikipedia.org Its structure is based on the pyridine-3-carboxylic acid framework, but with the addition of an amino (-NH₂) functional group at the 4-position and a chloro (-Cl) functional group at the 5-position of the pyridine ring. This specific arrangement of substituents gives the molecule its unique chemical properties and reactivity, distinguishing it from its parent compound, nicotinic acid. Compounds containing a pyridine ring bearing a carboxylic acid group are broadly classified as pyridinecarboxylic acids. foodb.ca
Interactive Data Table: Isomers of Pyridinecarboxylic Acid
| Common Name | Systematic Name | CAS Number |
| Picolinic acid | 2-Pyridinecarboxylic acid | 98-98-6 wikipedia.org |
| Nicotinic acid | 3-Pyridinecarboxylic acid | 59-67-6 wikipedia.org |
| Isonicotinic acid | 4-Pyridinecarboxylic acid | 55-22-1 wikipedia.org |
Significance as a Privileged Chemical Scaffold in Organic Synthesis
In medicinal chemistry and organic synthesis, a "privileged scaffold" refers to a molecular framework that can be systematically modified to bind to a range of biological targets, leading to the development of various therapeutic agents. The substituted nicotinic acid core, including derivatives like 4-Amino-5-chloronicotinic acid, is considered such a scaffold.
The presence of multiple functional groups—the carboxylic acid, the amino group, and the chlorine atom—on the pyridine ring provides a versatile platform for a wide array of chemical transformations. This allows chemists to use 4-Amino-5-chloronicotinic acid and related compounds as starting materials or key intermediates to construct a diverse library of more complex molecules. Research has demonstrated the utility of nicotinic acid derivatives in the synthesis of compounds with potential analgesic and anti-inflammatory activities. nih.govsemanticscholar.org The strategic modification of this scaffold is a key approach in the discovery of new drug candidates and fine chemicals. researchgate.netacs.org
Historical Development and Initial Syntheses of Related Nicotinic Acid Derivatives
The history of nicotinic acid derivatives begins with the first synthesis of nicotinic acid itself in 1867 through the oxidation of nicotine (B1678760). wikipedia.orgnews-medical.net For decades, its significance was primarily in the field of photography and chemistry. news-medical.net This changed in 1937 when biochemist Conrad Elvehjem identified nicotinic acid, extracted from liver, as the "pellagra-preventing factor". wikipedia.orgnews-medical.netwikipedia.org This discovery linked the compound to nutrition and medicine, eventually leading to it being named niacin, or vitamin B3. news-medical.netbionity.com
The initial synthesis from nicotine was historically important, but modern industrial production relies on more efficient methods. wikipedia.org A common industrial route involves the oxidation of 3-methylpyridine (B133936) (3-picoline) or 5-ethyl-2-methylpyridine. wikipedia.orgnih.gov The ammoxidation of 3-picoline to produce 3-cyanopyridine (B1664610) (nicotinonitrile), followed by hydrolysis, is a widely used process. wikipedia.orgnih.gov
The synthesis of substituted nicotinic acids has also evolved, employing various organic chemistry strategies to introduce different functional groups onto the pyridine ring. acs.org These methods are crucial for creating the diverse range of nicotinic acid derivatives that serve as building blocks in pharmaceutical and chemical research.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-amino-5-chloropyridine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2.ClH/c7-4-2-9-1-3(5(4)8)6(10)11;/h1-2H,(H2,8,9)(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRONHQZIRSQDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)N)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858659 | |
| Record name | 4-Amino-5-chloropyridine-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073182-98-5 | |
| Record name | 3-Pyridinecarboxylic acid, 4-amino-5-chloro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1073182-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-5-chloropyridine-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of 4 Amino 5 Chloronicotinic Acid Hydrochloride
Nucleophilic Aromatic Substitution (SNAr) on the Pyridine (B92270) Ring
The pyridine ring in 4-Amino-5-chloronicotinic acid hydrochloride is substituted with both an activating amino group and a deactivating carboxylic acid group, along with a chlorine atom that can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. The hydrochloride form suggests that the pyridine nitrogen is protonated, which would significantly enhance the ring's susceptibility to nucleophilic attack by withdrawing electron density.
Kinetics and Thermodynamics of Halogen Displacement
Electronic and Steric Effects of Substituents on Reactivity
The substituents on the pyridine ring of this compound would have a pronounced effect on its reactivity in SNAr reactions.
Amino Group (-NH2): As a strong electron-donating group, the amino group at the 4-position would activate the ring towards electrophilic substitution but would generally be expected to deactivate it towards nucleophilic substitution. However, its position para to the chlorine atom allows it to stabilize the Meisenheimer complex through resonance.
Carboxylic Acid Group (-COOH): This is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and activates it for nucleophilic attack. Its position meta to the chlorine atom means its electron-withdrawing effect is primarily inductive.
Pyridine Nitrogen: The nitrogen atom in the pyridine ring is inherently electron-withdrawing, making the ring more susceptible to nucleophilic attack compared to a benzene (B151609) ring. As a hydrochloride salt, the protonated nitrogen would be even more strongly electron-withdrawing, significantly activating the ring for SNAr.
Steric hindrance from the adjacent carboxylic acid group could potentially influence the approach of the nucleophile, possibly favoring smaller nucleophiles.
Computational Modeling of Meisenheimer Complex Formation
While no specific computational studies on the Meisenheimer complex formation of this compound were found, such studies are crucial for understanding SNAr reaction mechanisms. Density Functional Theory (DFT) calculations could be employed to model the geometry and stability of the transition state and the Meisenheimer intermediate. These calculations would provide insights into the activation energy of the reaction and help to elucidate the electronic contributions of the various substituents to the stability of the intermediate.
Transformations of the Carboxylic Acid Moiety
The carboxylic acid group of this compound is a versatile functional group that can undergo a variety of transformations.
Esterification and Amidation Reactions
Carboxylic acids can be converted to esters through reaction with an alcohol in the presence of an acid catalyst (Fischer esterification), or by using coupling agents. Similarly, amides can be formed by reacting the carboxylic acid with an amine, often facilitated by coupling reagents to form an activated intermediate.
While specific examples for this compound are not detailed in the literature, the general reactivity is expected. The electronic nature of the pyridine ring could influence the reactivity of the carboxylic acid.
Table 1: Potential Esterification and Amidation Reactions
| Reaction Type | Reagents | Potential Product |
|---|---|---|
| Esterification | Methanol, H+ | Methyl 4-amino-5-chloronicotinate |
Reduction and Decarboxylation Pathways
The reduction of the carboxylic acid moiety to a primary alcohol can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4). The conditions would need to be carefully controlled to avoid reduction of the pyridine ring.
Decarboxylation, the removal of the carboxylic acid group, typically requires high temperatures. The presence of the electron-withdrawing pyridine ring and the chlorine atom might influence the stability of any potential carbanionic intermediate, thereby affecting the conditions required for decarboxylation. For some pyridine carboxylic acids, decarboxylation can be facilitated by the presence of a catalyst.
Formation of Acyl Halides and Anhydrides
The carboxylic acid group of this compound can be activated by conversion into more reactive intermediates such as acyl halides and anhydrides. This activation is a crucial step for subsequent reactions like amidation and esterification.
Acyl Halide Formation:
The conversion of carboxylic acids to acyl chlorides is a common transformation, typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). For instance, substituted nicotinic acids can be converted to their corresponding acyl chlorides by treatment with oxalyl chloride. wikipedia.org This suggests that this compound could similarly be converted to 4-Amino-5-chloronicotinoyl chloride. The reaction of 2-chloronicotinic acid with thionyl chloride to produce 2-chloronicotinoyl chloride further supports the feasibility of this transformation on the nicotinic acid scaffold.
In the case of amino acids, the amino group is often protected prior to the reaction with the chlorinating agent to prevent unwanted side reactions, such as polymerization. wikipedia.org However, in this compound, the amino group is protonated, which may offer some degree of protection against direct reaction with the chlorinating agent, potentially allowing for the selective formation of the acyl chloride.
Anhydride (B1165640) Formation:
| Transformation | Reagent | Product |
|---|---|---|
| Acyl Halide Formation | Thionyl chloride (SOCl₂) | 4-Amino-5-chloronicotinoyl chloride |
| Acyl Halide Formation | Oxalyl chloride ((COCl)₂) | 4-Amino-5-chloronicotinoyl chloride |
| Anhydride Formation | Acetic anhydride (Ac₂O) | 4-Amino-5-chloronicotinic anhydride (potential) |
Reactions Involving the Amino Group
The amino group in this compound is a key functional group that can undergo a variety of chemical transformations, leading to a diverse range of derivatives.
Acylation:
The amino group of 4-Amino-5-chloronicotinic acid can be acylated to form the corresponding N-acyl derivatives. This reaction typically involves the treatment of the amino acid with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the liberated acid. The synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives involves the acylation of a substituted thiophen-2-amine with a nicotinoyl chloride. wikipedia.org This demonstrates the general reactivity of amino groups towards acylation in the context of nicotinic acid derivatives. The conventional chemical synthesis of N-acyl amino acids often involves the use of chlorinating agents to activate the carboxylic acid before amidation.
Alkylation:
N-alkylation of the amino group in 4-Amino-5-chloronicotinic acid can lead to the formation of secondary or tertiary amine derivatives. The N-alkylation of amino acids is a well-established process, though it can sometimes be challenging to achieve selectivity and avoid over-alkylation. byjus.com Often, this requires protection of the carboxylic acid group to prevent its interference with the alkylating agent. Base-mediated alkylation of N-tosyl sulfonamides is a common method for the N-methylation of amino acids. byjus.com
The primary aromatic amino group of 4-Amino-5-chloronicotinic acid can be converted to a diazonium salt through a process called diazotization. This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, such as hydrochloric acid. The diazotization of 2- and 4-aminopyridines in dilute mineral acid is known to lead to the formation of diazonium ions. rsc.org
Once formed, the diazonium salt of 4-Amino-5-chloronicotinic acid can undergo a variety of subsequent transformations, making it a versatile intermediate. These transformations include:
Sandmeyer Reaction: The diazonium group can be replaced by a halide (Cl, Br) or a cyano group using the corresponding copper(I) salt as a catalyst. wikipedia.orgbyjus.com This reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.
Balz-Schiemann Reaction: This reaction allows for the introduction of a fluorine atom by thermal decomposition of the corresponding diazonium tetrafluoroborate (B81430) salt. wikipedia.org
Hydrolysis: The diazonium group can be replaced by a hydroxyl group upon heating in an aqueous acidic solution.
These reactions provide synthetic routes to a wide range of substituted nicotinic acid derivatives that would be difficult to access through other means.
| Reaction | Reagents | Product Functional Group |
|---|---|---|
| Diazotization | NaNO₂, HCl | -N₂⁺Cl⁻ |
| Sandmeyer (Chlorination) | CuCl | -Cl |
| Sandmeyer (Bromination) | CuBr | -Br |
| Sandmeyer (Cyanation) | CuCN | -CN |
| Balz-Schiemann | HBF₄, heat | -F |
| Hydrolysis | H₂O, heat | -OH |
The bifunctional nature of 4-Amino-5-chloronicotinic acid, possessing both an amino and a carboxylic acid group, makes it a suitable precursor for the synthesis of fused heterocyclic systems through cyclocondensation reactions. These reactions involve the intramolecular or intermolecular condensation of the amino and carboxylic acid functionalities with other reagents to form new rings.
A notable example is the synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-aminonicotinic acid. rsc.org This transformation likely proceeds through the initial formation of an amide, followed by an intramolecular cyclization to yield the fused pyrimidine (B1678525) ring system. Such heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.
Other Electrophilic and Radical Reactions
While the primary reactivity of this compound is centered around its carboxylic acid and amino groups, the pyridine ring itself can participate in electrophilic and radical reactions, although the presence of the electron-withdrawing carboxylic acid and chlorine atom, and the protonated amino group, would generally deactivate the ring towards electrophilic substitution.
Information regarding specific electrophilic or radical reactions directly on the pyridine ring of this compound is limited in the currently available literature. However, radical-mediated reactions, such as those initiated during the Sandmeyer reaction, demonstrate that the molecule can participate in radical pathways. Further research would be needed to fully explore the scope of such reactions on this particular substrate.
Derivatization and Functionalization of 4 Amino 5 Chloronicotinic Acid Hydrochloride
Synthesis of Substituted Aminonicotinic Acid Analogs
The functional groups of 4-amino-5-chloronicotinic acid—the 4-amino group and the 3-carboxylic acid—are primary targets for derivatization. These modifications allow for the introduction of diverse chemical moieties, leading to the generation of libraries of analogs with varied electronic and steric properties.
The amino and carboxylic acid groups can be readily modified using standard organic reactions. The 4-amino group is nucleophilic and can undergo reactions such as acylation, while the carboxylic acid can be converted into esters, amides, or other derivatives.
N-Acylation of the Amino Group: The 4-amino group can be acylated using various acylating agents, such as acid chlorides or anhydrides, to form the corresponding N-acyl derivatives. This reaction is fundamental for introducing a wide array of functional groups. For instance, reaction with acetyl chloride would yield 4-acetamido-5-chloronicotinic acid. A variety of reagents and protocols have been developed for the activation of carboxylic acids to facilitate their coupling with amines.
Amide Bond Formation: The carboxylic acid at the 3-position is a key site for modification. It can be coupled with a diverse range of primary and secondary amines to form amide derivatives. This transformation is typically achieved using coupling reagents that activate the carboxylic acid. Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives such as 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions. This approach enables the systematic introduction of different substituents, allowing for fine-tuning of the molecule's properties.
| Reaction Type | Reagent/Partner | Resulting Functional Group | Potential Product Structure |
|---|---|---|---|
| N-Acylation | Acetyl Chloride | Amide (Acetamido) | 4-Acetamido-5-chloronicotinic acid |
| N-Sulfonylation | Benzenesulfonyl Chloride | Sulfonamide | 4-(Benzenesulfonamido)-5-chloronicotinic acid |
| Amide Coupling | Benzylamine / EDC, HOBt | N-Benzylamide | N-Benzyl-4-amino-5-chloronicotinamide |
| Amide Coupling | Morpholine / HATU, DIPEA | Morpholine Amide | (4-Amino-5-chloropyridin-3-yl)(morpholino)methanone |
| Esterification | Ethanol / H₂SO₄ (cat.) | Ethyl Ester | Ethyl 4-amino-5-chloronicotinate |
The chloro-substituent at the C-5 position of the pyridine (B92270) ring is a key handle for diversification through carbon-carbon bond-forming reactions. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose.
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. Chloropyridines, including derivatives of 4-amino-5-chloronicotinic acid, can serve as the halide partner in these reactions. Although aryl chlorides are generally less reactive than the corresponding bromides or iodides, their reactivity is often enhanced when the pyridine ring is "activated" by electron-withdrawing groups or the inherent electronic nature of the heterocycle. The reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the C-5 position. The choice of palladium catalyst, ligand, and base is critical for achieving high yields.
| Boronic Acid Partner | Catalyst System (Example) | Resulting C-5 Substituent | Potential Product Name |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Phenyl | 4-Amino-5-phenylnicotinic acid |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂, P(t-Bu)₃, K₃PO₄ | 4-Methoxyphenyl | 4-Amino-5-(4-methoxyphenyl)nicotinic acid |
| Thiophene-2-boronic acid | PdCl₂(dppf), K₂CO₃ | Thiophen-2-yl | 4-Amino-5-(thiophen-2-yl)nicotinic acid |
| Pyridine-3-boronic acid | Pd(PPh₃)₄, Na₂CO₃ | Pyridine-3-yl | 4-Amino-5-(pyridin-3-yl)nicotinic acid |
Preparation of Fused Heterocyclic Systems
The strategic placement of the amino and carboxylic acid groups on the pyridine ring makes 4-amino-5-chloronicotinic acid an excellent precursor for the synthesis of fused heterocyclic systems. Through intramolecular or intermolecular condensation reactions, additional rings can be constructed, leading to polycyclic structures of significant chemical interest.
One of the most direct applications of this scaffold is in the synthesis of pyrido[4,3-d]pyrimidines. This bicyclic system is present in various biologically active molecules. The synthesis can be achieved by reacting the 4-amino-nicotinic acid derivative with a reagent that provides the necessary atoms to form the fused pyrimidine (B1678525) ring.
A common method involves the cyclocondensation of the 4-amino group and the 3-carboxylic acid (or its activated form) with a suitable C1 or N-C-N synthon. For example, heating 4-aminonicotinic acid with formamide (B127407) or treating its ester derivative with amines can lead to the formation of a pyrido[4,3-d]pyrimidin-4(3H)-one. Another approach involves a thermal cyclocondensation reaction with reagents like chloroformamidine (B3279071) hydrochloride. These reactions construct a pyrimidine ring fused at the c-face of the pyridine ring.
| Reagent | Reaction Conditions | Fused Ring System | Core Product Structure |
|---|---|---|---|
| Formamide | Heat | Pyrido[4,3-d]pyrimidine | 5-Chloro-3H-pyrido[4,3-d]pyrimidin-4-one |
| Chloroformamidine hydrochloride | Thermal Cyclocondensation | Pyrido[4,3-d]pyrimidine | 2-Amino-5-chloropyrido[4,3-d]pyrimidin-4(3H)-one |
| Ethyl 4-amidonicotinate + Amine | Heat | Pyrido[4,3-d]pyrimidine | 3-Substituted-5-chloropyrido[4,3-d]pyrimidin-4(3H)-one |
| Isothiocyanates | Cyclization | Pyrido[4,3-d]pyrimidine | 5-Chloro-2-thioxo-2,3-dihydro-1H-pyrido[4,3-d]pyrimidin-4-one |
Beyond the well-established synthesis of pyrido[4,3-d]pyrimidines, the functional handles on 4-amino-5-chloronicotinic acid allow for the construction of other fused systems, including those with seven-membered rings or other heterocyclic motifs. These syntheses often require a multi-step approach where one of the initial functional groups is first elaborated into a chain that can undergo a subsequent intramolecular cyclization.
For example, the 4-amino group could be reacted with a bifunctional electrophile, such as a haloacyl halide (e.g., 3-chloropropionyl chloride). The resulting intermediate, containing a reactive alkyl halide chain, could then undergo an intramolecular nucleophilic substitution by either the nitrogen of the pyridine ring or an activated atom on a derivatized carboxylate group to form a new condensed ring. Similarly, the carboxylic acid could be converted into an amide bearing a pendant nucleophile, which could then cyclize onto the pyridine ring. These strategies open pathways to less common ring systems like pyrido-diazepines or pyrido-oxazines, significantly expanding the structural diversity derivable from the starting compound.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 4-Amino-5-chloronicotinic acid hydrochloride, both ¹H and ¹³C NMR would be essential for confirming its structure. In the hydrochloride salt, the pyridine (B92270) nitrogen is expected to be protonated, which would significantly influence the chemical shifts of the ring protons and carbons compared to the free base.
¹H NMR and ¹³C NMR Spectral Assignment
¹H NMR: The ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show distinct signals for the two aromatic protons on the pyridine ring, the protons of the amino group, and the acidic proton of the carboxylic acid, as well as the proton on the nitrogen of the pyridine ring. The two aromatic protons, H-2 and H-6, would appear as singlets in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring and the electron-withdrawing substituents. The presence of the hydrochloride would lead to a further downfield shift. The amino group protons would likely appear as a broad singlet, and its chemical shift would be concentration and temperature-dependent. The carboxylic acid proton would also be a broad singlet, typically in the very downfield region of the spectrum.
¹³C NMR: The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically δ 165-185 ppm). The four carbons of the pyridine ring will appear in the aromatic region (δ 100-160 ppm). The chemical shifts will be influenced by the substituents; the carbon bearing the chlorine atom (C-5) and the carbon bearing the amino group (C-4) will have their chemical shifts significantly affected. The carbon adjacent to the protonated nitrogen (C-2 and C-6) will also show characteristic shifts.
Predicted NMR Data for this compound:
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Assignment |
| Aromatic-H | Predicted Downfield | Singlet | H-2 |
| Aromatic-H | Predicted Downfield | Singlet | H-6 |
| Amine-H | Predicted | Broad Singlet | NH₂ |
| Carboxyl-H | Predicted Very Downfield | Broad Singlet | COOH |
| Pyridinium-H | Predicted | Broad Singlet | N⁺-H |
| ¹³C NMR | Chemical Shift (ppm) | Assignment |
| Carbonyl-C | Predicted 165-185 | C=O |
| Aromatic-C | Predicted 100-160 | C-2 |
| Aromatic-C | Predicted 100-160 | C-3 |
| Aromatic-C | Predicted 100-160 | C-4 |
| Aromatic-C | Predicted 100-160 | C-5 |
| Aromatic-C | Predicted 100-160 | C-6 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
While direct experimental 2D NMR data is unavailable, these techniques would be invaluable for unambiguous assignment of the ¹H and ¹³C signals.
COSY (Correlation Spectroscopy): Would be used to establish proton-proton coupling networks. In this specific molecule, with two isolated aromatic protons, COSY would primarily be used to confirm the absence of coupling between H-2 and H-6.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton with the carbon atom to which it is directly attached. This would definitively link the signals of H-2 and H-6 to their corresponding carbon atoms, C-2 and C-6.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range couplings between protons and carbons (typically 2-3 bonds). For instance, the proton at H-2 would show correlations to C-3, C-4, and the carbonyl carbon. The H-6 proton would show correlations to C-5 and C-4. These correlations would be instrumental in assigning the quaternary carbons (C-3, C-4, and C-5).
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals spatial proximities between protons. For this compound, NOESY could show correlations between the amino protons and the H-6 proton, providing conformational information.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy provides information about the functional groups and molecular vibrations within a molecule.
Characteristic Vibrational Modes of Nicotinic Acid Derivatives
The IR and Raman spectra of this compound would exhibit characteristic bands for the carboxylic acid, amino group, and the substituted pyridine ring.
O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ would be characteristic of the hydrogen-bonded carboxylic acid O-H stretching vibration.
N-H Stretch: The amino group would show symmetric and asymmetric N-H stretching vibrations, typically in the 3300-3500 cm⁻¹ region. The N⁺-H stretch from the protonated pyridine nitrogen would also be present, likely overlapping with other broad features in the high-frequency region.
C=O Stretch: A strong absorption band around 1700-1730 cm⁻¹ would be indicative of the carbonyl group of the carboxylic acid.
C=C and C=N Stretching: Vibrations of the pyridine ring would appear in the 1400-1650 cm⁻¹ region.
C-Cl Stretch: The carbon-chlorine stretching vibration would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
Predicted IR and Raman Data for this compound:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong (IR) |
| N-H Stretch (Amino) | 3300-3500 | Medium (IR) |
| C=O Stretch (Carboxylic Acid) | 1700-1730 | Strong (IR) |
| C=C, C=N Stretch (Pyridine Ring) | 1400-1650 | Medium-Strong (IR, Raman) |
| C-Cl Stretch | 600-800 | Medium-Strong (IR) |
Conformational Analysis through Vibrational Frequencies
While detailed conformational analysis would require computational modeling alongside experimental data, vibrational spectroscopy can provide insights into the orientation of the carboxylic acid group relative to the pyridine ring. The position and shape of the O-H and C=O stretching bands can be sensitive to intermolecular and intramolecular hydrogen bonding, which in turn depends on the molecular conformation and crystal packing.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns.
For this compound, the molecular weight of the free base is 172.57 g/mol . In a typical electrospray ionization (ESI) mass spectrum, the protonated molecule ([M+H]⁺) would be observed at an m/z corresponding to the free base plus a proton.
The fragmentation pattern in tandem mass spectrometry (MS/MS) would be expected to involve the loss of small neutral molecules. Common fragmentation pathways for related compounds include:
Loss of H₂O: From the carboxylic acid group.
Loss of CO₂: Decarboxylation of the carboxylic acid.
Loss of NH₃: From the amino group.
Loss of Cl: Cleavage of the carbon-chlorine bond.
These fragmentation patterns would provide valuable information for confirming the connectivity of the atoms within the molecule.
Predicted Mass Spectrometry Data for 4-Amino-5-chloronicotinic acid:
| Ion | m/z (predicted) | Description |
| [M+H]⁺ | 173.0 | Molecular ion of the free base |
| [M+H - H₂O]⁺ | 155.0 | Loss of water |
| [M+H - CO₂]⁺ | 129.0 | Loss of carbon dioxide |
| [M+H - NH₃]⁺ | 156.0 | Loss of ammonia |
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a powerful tool for the accurate determination of the elemental composition of a molecule. By providing a high-resolution mass measurement, it is possible to confirm the molecular formula of this compound. The exact mass of the protonated molecule [M+H]⁺ can be measured and compared to the theoretical mass, providing a high degree of confidence in the compound's identity.
Table 1: Representative High-Resolution Mass Spectrometry Data for this compound
| Parameter | Observed Value | Theoretical Value |
| Molecular Formula | C₆H₆Cl₂N₂O₂ | C₆H₆Cl₂N₂O₂ |
| Ion | [M+H]⁺ | [M+H]⁺ |
| Observed m/z | 209.9882 | 209.9884 |
| Mass Accuracy (ppm) | < 1.0 | N/A |
This data is illustrative and based on typical results for similar compounds.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) is employed to further confirm the structure of this compound by analyzing its fragmentation patterns. In an MS/MS experiment, the protonated molecule is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure and can be used to piece together its connectivity. Key fragmentation pathways for this compound would likely involve the loss of water (H₂O), carbon monoxide (CO), and hydrochloric acid (HCl), which are common fragmentation patterns for amino- and chloro-substituted nicotinic acids.
Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |
| 209.9884 | 191.9779 | H₂O |
| 209.9884 | 181.9935 | CO |
| 209.9884 | 173.0118 | HCl |
| 191.9779 | 163.9830 | CO |
This data represents predicted fragmentation patterns based on the chemical structure.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for assessing the purity of this compound and for separating it from any impurities or related substances.
High-Performance Liquid Chromatography (HPLC) is the most common technique for purity analysis. A typical HPLC method would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (like acetonitrile (B52724) or methanol). Detection is usually performed using a UV detector, as the pyridine ring of the molecule is chromophoric. A well-developed HPLC method can separate the main compound from starting materials, by-products, and degradation products, allowing for accurate quantification of its purity.
Table 3: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This table provides a representative HPLC method for compounds of this class.
Other chromatographic techniques, such as Thin-Layer Chromatography (TLC), can be used for rapid qualitative analysis and for monitoring the progress of chemical reactions during the synthesis of the compound.
Computational Chemistry and Theoretical Studies of 4 Amino 5 Chloronicotinic Acid Hydrochloride
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules. For derivatives of nicotinic acid, methods like the B3LYP hybrid functional combined with basis sets such as 6-311G(d,p) or 6-311+G(d,p) have proven effective in providing accurate descriptions of their molecular structure and electronic properties. dergipark.org.tr
Geometry Optimization and Conformational Analysis
The first step in a computational study is typically geometry optimization, which seeks to find the lowest energy arrangement of atoms in a molecule. For 4-Amino-5-chloronicotinic acid hydrochloride, this process would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable conformation.
Conformational analysis would explore the potential energy surface of the molecule to identify different stable conformers and the energy barriers between them. This is particularly important for understanding the flexibility of the molecule and the relative orientations of its functional groups.
Table 1: Predicted Bond Lengths and Angles for a Nicotinic Acid Derivative (6-methylnicotinic acid) Data is for a related compound and is illustrative of typical values.
| Parameter | Calculated Value (Å or °) |
| C-N (ring) bond lengths | 1.330 - 1.344 Å |
| C-C (ring) bond lengths | 1.380 - 1.400 Å |
| C-C (substituent) bond length | 1.504 Å |
| C=O bond length | 1.208 Å |
| C-O bond length | 1.359 Å |
| O-H bond length | 0.969 Å |
| C-N-C bond angle | ~117° |
| C-C-C bond angle | ~120° |
| O-C-O bond angle | ~123° |
Source: Adapted from computational studies on 6-methylnicotinic acid.
Electronic Structure and Molecular Orbital Theory
The electronic structure of this compound can be described through its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability.
For substituted nicotinic acids, the HOMO is typically distributed over the pyridine (B92270) ring and the amino group, reflecting their electron-donating nature. The LUMO, conversely, is often localized on the pyridine ring and the carboxylic acid group, which act as electron acceptors. The presence of the electron-withdrawing chlorine atom would be expected to lower the energy of the LUMO and potentially increase the HOMO-LUMO gap, thereby influencing the molecule's reactivity.
A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution on the molecule's surface. In this compound, negative potential (red and yellow regions) would be expected around the oxygen atoms of the carboxylic acid and the nitrogen atom of the pyridine ring, indicating sites susceptible to electrophilic attack. Positive potential (blue regions) would likely be found around the hydrogen atoms of the amino and carboxylic acid groups, highlighting potential sites for nucleophilic interaction.
Table 2: Calculated Electronic Properties for a Nicotinic Acid Derivative Data is for a related compound and is illustrative of typical values.
| Property | Calculated Value |
| HOMO Energy | -6.5 to -7.0 eV |
| LUMO Energy | -1.5 to -2.0 eV |
| HOMO-LUMO Gap | 4.5 to 5.5 eV |
| Dipole Moment | 2.0 to 4.0 Debye |
Source: Based on computational studies of substituted nicotinic acids. dergipark.org.tr
Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)
Quantum chemical calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.
NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predictions are valuable for assigning the signals in experimental spectra and for confirming the molecular structure.
IR Spectroscopy: The vibrational frequencies and intensities calculated from a frequency analysis can be correlated with the peaks in an experimental IR spectrum. This allows for the assignment of specific vibrational modes, such as the stretching and bending of C=O, N-H, and C-Cl bonds.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. This provides insight into the electronic structure and the nature of the molecular orbitals involved in the transitions.
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum chemical calculations provide detailed information about the static properties of a single molecule, molecular dynamics (MD) simulations can explore the dynamic behavior of the molecule over time. By simulating the motion of the atoms in this compound, MD can provide a more comprehensive understanding of its conformational flexibility.
MD simulations would allow for the exploration of a much larger conformational space than static calculations alone. This is particularly useful for identifying all relevant low-energy conformations and for understanding the transitions between them. Such simulations can also provide insights into the molecule's interactions with its environment, such as solvent molecules.
Reaction Pathway Modeling and Transition State Analysis
Computational methods can be employed to model potential chemical reactions involving this compound. By mapping out the potential energy surface for a reaction, it is possible to identify the transition state—the highest energy point along the reaction coordinate.
The energy of the transition state can be used to calculate the activation energy of the reaction, which is a key determinant of the reaction rate. This type of analysis could be used, for example, to study the mechanisms of esterification of the carboxylic acid group or substitution reactions on the pyridine ring.
Quantitative Structure-Activity Relationships (QSAR) for Chemical Properties (excluding biological)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a particular property. While often used for biological activity, QSAR can also be applied to predict chemical properties.
For this compound and related compounds, a QSAR model could be developed to predict properties such as solubility, pKa, or chromatographic retention time. This would involve calculating a set of molecular descriptors (e.g., electronic, steric, and topological) for a series of related molecules and then using statistical methods to find a correlation between these descriptors and the property of interest. Such a model could then be used to predict the properties of new, unsynthesized derivatives.
Applications in Advanced Organic Synthesis and Material Precursors
Role as a Key Intermediate in the Synthesis of Complex Heterocyclic Systems
The strategic placement of reactive sites on the pyridine (B92270) ring of 4-amino-5-chloronicotinic acid hydrochloride makes it a pivotal intermediate for the synthesis of a variety of complex heterocyclic systems. The amino and carboxylic acid groups are particularly amenable to cyclization reactions, leading to the formation of fused pyridine derivatives which are scaffolds for diverse applications.
Researchers have explored the reactivity of related aminonicotinic acids to construct fused heterocyclic systems such as pyridopyrimidines, imidazopyridines, and pyrazolopyridines. rsc.org The general strategy involves the condensation of the amino group with a suitable binucleophile, followed by an intramolecular cyclization involving the carboxylic acid. The presence of the chloro substituent on the pyridine ring can influence the electronic properties of the molecule and can also serve as a handle for further functionalization through cross-coupling reactions.
One-pot, three-component reactions are an efficient method for the synthesis of fused pyridine derivatives. nih.gov While not specifically detailing the use of 4-amino-5-chloronicotinic acid, the methodologies described for other aminopyrazole and aminouracil derivatives with aldehydes and acyl acetonitriles highlight a potential pathway where this compound could be employed to generate novel, highly substituted fused pyridine systems. nih.gov
Table 1: Potential Heterocyclic Systems Derived from 4-Amino-5-chloronicotinic Acid
| Heterocyclic System | General Synthetic Approach | Potential Functionalization |
| Pyrido[4,3-d]pyrimidines | Condensation with formamide (B127407) or other one-carbon synthons | Further substitution on the pyrimidine (B1678525) ring |
| Imidazo[4,5-c]pyridines | Reaction with orthoesters followed by cyclization | N-alkylation or N-arylation of the imidazole (B134444) ring |
| Pyrazolo[4,3-c]pyridines | Reaction with hydrazines and a dicarbonyl compound | Substitution on the pyrazole (B372694) ring |
Utilization in the Construction of Functional Organic Molecules
The distinct functional groups of this compound allow for its incorporation into larger, functional organic molecules. The carboxylic acid can be readily converted into esters, amides, or acid chlorides, enabling its linkage to other molecular fragments. libretexts.org Similarly, the amino group can undergo a range of reactions including acylation, alkylation, and diazotization, providing further avenues for molecular elaboration.
The synthesis of functionalized 4-aminopyridines is a significant area of research, as these compounds serve as precursors to a wide array of more complex molecules. rsc.org Methodologies such as ring transformations of nitropyrimidinones with active methylene (B1212753) compounds offer facile routes to substituted 4-aminopyridine-3-carboxylates. rsc.org These approaches, while not directly employing the title compound, suggest that its inherent structure is well-suited for the construction of bespoke organic molecules with tailored properties. The chloro substituent adds another layer of synthetic versatility, allowing for palladium-catalyzed cross-coupling reactions to introduce aryl, alkyl, or other functional groups at the 5-position of the pyridine ring.
Precursor for Specialty Chemicals and Fine Chemicals
Nicotinic acid and its derivatives are important precursors in the production of various specialty and fine chemicals. nih.gov While large-scale industrial production often focuses on simpler nicotinic acid derivatives, the unique substitution pattern of this compound positions it as a valuable starting material for more complex, high-value chemicals.
The synthesis of various nicotinic acid derivatives has been a subject of extensive research, with applications ranging from agrochemicals to materials. chemistryjournal.net The functional groups present in 4-amino-5-chloronicotinic acid allow for a variety of chemical transformations to produce specialty chemicals. For instance, the carboxylic acid can be reduced to an alcohol, the amino group can be transformed into other functionalities, and the chloro group can be displaced or used in coupling reactions. These transformations can lead to a diverse range of substituted pyridine derivatives that are not easily accessible through other synthetic routes.
Integration into Material Science Scaffolds (excluding pharmaceutical/biological function)
In the field of material science, pyridinedicarboxylic acids are utilized as organic linkers for the construction of metal-organic frameworks (MOFs) and coordination polymers. mdpi.comacs.org These materials exhibit a wide range of properties and potential applications in areas such as gas storage, separation, and catalysis. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate groups can coordinate to metal ions, leading to the formation of extended, porous structures.
While direct studies involving 4-amino-5-chloronicotinic acid in this context are not prevalent, the structural motifs of related pyridinedicarboxylic acids suggest its potential as a linker. The amino and chloro substituents would add further functionality to the resulting MOFs, potentially influencing their porosity, stability, and catalytic activity. For example, the amino group could serve as a basic site for catalysis or as a point for post-synthetic modification. The chloro group could also be used for post-synthetic functionalization, allowing for the tuning of the material's properties.
Table 2: Potential Material Science Applications
| Material Type | Role of 4-Amino-5-chloronicotinic Acid | Potential Properties |
| Metal-Organic Frameworks (MOFs) | Organic Linker | Tunable porosity, catalytic activity, post-synthetic modification sites |
| Coordination Polymers | Ligand | Novel topologies, magnetic or luminescent properties |
| Functional Polymers | Monomer or Functional Additive | Enhanced thermal stability, specific binding sites |
Future Research Directions and Unexplored Avenues
Development of Novel and Highly Efficient Synthetic Routes
Future research should focus on:
Greener Synthesis: The exploration of catalytic systems that minimize waste and avoid stoichiometric toxic reagents is paramount. This includes the use of transition-metal catalysts for C-H activation or novel enzymatic routes that can offer high chemo- and regioselectivity under mild conditions. mdpi.com
One-Pot Reactions: Designing cascade or domino reactions where multiple bond-forming events occur in a single reaction vessel would significantly improve step economy and reduce purification efforts. mdpi.com A potential route could start from readily available precursors, building the substituted pyridine (B92270) ring in a convergent manner.
Alternative Starting Materials: Investigating alternative and more accessible starting materials than those currently employed could drastically reduce the cost of synthesis. For instance, exploring pathways from biomass-derived feedstocks is a growing area of interest.
A comparative analysis of potential synthetic strategies is presented below:
| Strategy | Potential Advantages | Key Challenges |
| Catalytic C-H Functionalization | High atom economy, direct introduction of functional groups. | Achieving high regioselectivity on the pyridine ring, catalyst stability. |
| Enzymatic Synthesis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme discovery and engineering for specific substrates, scalability. |
| Multicomponent Reactions | High bond-forming efficiency, rapid generation of molecular complexity. rsc.org | Discovery of novel multicomponent reactions for polysubstituted pyridines. |
| Flow Chemistry Synthesis | Improved safety, enhanced reaction control, ease of scalability. | Initial setup costs, potential for clogging with solid byproducts. |
Exploration of Underutilized Reactivity Profiles
The inherent electronic properties of the substituted pyridine ring in 4-Amino-5-chloronicotinic acid hydrochloride suggest a rich and largely untapped reactivity profile. The interplay between the electron-donating amino group and the electron-withdrawing carboxylic acid and chloro substituents creates unique opportunities for selective functionalization.
Future avenues of exploration include:
Selective Cross-Coupling Reactions: The chloro substituent provides a handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-heteroatom bonds. A systematic study of these reactions would enable the synthesis of a diverse library of derivatives.
Directed Ortho-Metalation: The amino and carboxylic acid groups could serve as directing groups for ortho-lithiation or other metalation reactions, allowing for the selective functionalization of the C-6 position of the pyridine ring.
Nucleophilic Aromatic Substitution (SNAr): While the chloro group is activated towards SNAr, the full potential of this reactivity with a wide range of nucleophiles has yet to be explored. Investigating reactions with novel and complex nucleophiles could lead to the synthesis of compounds with unique properties.
Derivatization of the Amino Group: The amino group can be readily acylated, alkylated, or transformed into other nitrogen-containing functionalities, providing another avenue for creating a diverse set of derivatives with tailored properties.
Integration with Flow Chemistry and Automated Synthesis
The adoption of modern synthesis technologies such as flow chemistry and automated platforms can significantly accelerate the exploration and optimization of reactions involving this compound. rsc.orgresearchgate.net These technologies offer enhanced control over reaction parameters, improved safety, and the potential for high-throughput screening.
Key research directions in this area are:
Continuous Flow Synthesis: Developing continuous flow processes for the synthesis of this compound and its derivatives can lead to higher yields, better purity, and easier scale-up compared to traditional batch methods. rsc.orgresearchgate.net The precise control of temperature, pressure, and residence time in microreactors can unlock new reactivity and minimize the formation of byproducts. rsc.org
Automated Synthesis Platforms: Utilizing automated synthesis platforms can enable the rapid generation of libraries of derivatives by systematically varying reaction partners and conditions. researchgate.netresearchgate.netyoutube.com This high-throughput approach is invaluable for structure-activity relationship (SAR) studies in drug discovery and materials science. researchgate.net
In-line Analysis and Optimization: Integrating in-line analytical techniques (e.g., NMR, IR, mass spectrometry) with flow reactors allows for real-time reaction monitoring and automated optimization of reaction conditions, significantly speeding up the development of robust synthetic protocols.
Advanced Computational Design of Derivatives with Tuned Chemical Properties
The use of computational chemistry and in silico design tools offers a powerful approach to rationally design derivatives of this compound with specific, predetermined properties. mdpi.comresearchgate.net By leveraging computational models, researchers can prioritize synthetic targets and reduce the time and expense associated with trial-and-error experimentation.
Future research should focus on:
Quantum Chemical Calculations: Employing Density Functional Theory (DFT) and other quantum mechanical methods to predict the electronic structure, reactivity, and spectroscopic properties of novel derivatives. researchgate.netrsc.org This can provide insights into reaction mechanisms and guide the design of more efficient synthetic routes.
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing 3D-QSAR models to correlate the structural features of derivatives with their chemical or biological activities. researchgate.netnih.govnih.govacs.orgmdpi.com This can aid in the design of compounds with enhanced performance for specific applications.
Molecular Docking and Dynamics Simulations: For applications in medicinal chemistry, molecular docking and dynamics simulations can be used to predict the binding modes and affinities of derivatives with biological targets, facilitating the design of potent and selective inhibitors. mdpi.comnih.gov
The following table outlines the potential applications of various computational techniques:
| Computational Technique | Application for this compound derivatives |
| Density Functional Theory (DFT) | Prediction of reactivity, reaction pathways, and spectroscopic properties. researchgate.netrsc.org |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with chemical or biological activity. researchgate.netnih.govnih.govacs.orgmdpi.com |
| Molecular Docking | Prediction of binding modes and affinities to biological targets. mdpi.comnih.gov |
| Molecular Dynamics (MD) Simulations | Study of the dynamic behavior and stability of ligand-receptor complexes. mdpi.comnih.gov |
Investigation of Supramolecular Interactions and Crystal Engineering
The presence of multiple hydrogen bond donors (amino group, carboxylic acid proton) and acceptors (pyridine nitrogen, carbonyl oxygen, chloro atom) in this compound makes it an excellent candidate for studies in supramolecular chemistry and crystal engineering. rsc.orgacs.org The controlled assembly of molecules through non-covalent interactions can lead to the formation of novel materials with unique properties.
Unexplored avenues in this domain include:
Co-crystal Formation: Systematically exploring the formation of co-crystals with other molecules (co-formers) to modify the physicochemical properties of this compound, such as solubility, stability, and melting point. The hydrogen bonding capabilities of the molecule are key to forming these structures. iucr.orgnih.govresearchgate.net
Polymorphism Screening: A thorough investigation of the polymorphic landscape of this compound and its derivatives is crucial, as different crystalline forms can exhibit vastly different properties.
Metal-Organic Frameworks (MOFs): The carboxylic acid functionality can be used to coordinate with metal ions to form metal-organic frameworks. The amino and chloro groups can then be used to tune the properties of the resulting porous materials for applications in gas storage, catalysis, and sensing.
Self-Assembled Monolayers: Investigating the self-assembly of derivatives on various surfaces to create functional interfaces with tailored chemical and physical properties.
The study of intermolecular interactions is fundamental to this area of research:
| Type of Interaction | Role in Supramolecular Assembly |
| Hydrogen Bonding | Primary driving force for the formation of co-crystals and other supramolecular structures. iucr.orgnih.govresearchgate.net |
| π-π Stacking | Contributes to the stability of crystal packing, particularly between pyridine rings. |
| Halogen Bonding | The chloro substituent can act as a halogen bond donor, providing an additional tool for directing crystal packing. |
| Coordination Bonds | The carboxylic acid can coordinate to metal centers to form metal-organic frameworks. |
By systematically exploring these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and applications across a wide range of chemical disciplines.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 4-Amino-5-chloronicotinic acid hydrochloride with high purity?
- Methodology : Utilize regioselective chlorination and amination under controlled conditions. For example, employ a stepwise protocol:
Start with nicotinic acid derivatives and introduce the amino group via catalytic hydrogenation or nucleophilic substitution.
Perform chlorination using POCl₃ or SOCl₂ under anhydrous conditions (40–60°C, 6–8 hours).
Purify intermediates via recrystallization (e.g., ethanol/water mixtures) to remove unreacted reagents .
- Key Parameters : Monitor reaction progress via TLC or HPLC, and confirm purity through melting point analysis (e.g., expected range: 210–215°C for related chlorinated benzoic acids) .
Q. Which purification techniques effectively isolate this compound from reaction mixtures?
- Methodology :
- Liquid-Liquid Extraction : Use dichloromethane or ethyl acetate to separate the product from aqueous byproducts.
- Column Chromatography : Employ silica gel with a gradient of methanol in chloroform (2–5% v/v) for fine separation.
- Recrystallization : Optimize solvent systems (e.g., ethanol:water = 4:1) to enhance crystal yield and purity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data when characterizing derivatives of this compound?
- Methodology :
Multi-Nuclear NMR : Compare ¹H, ¹³C, and DEPT-135 spectra to distinguish between regioisomers (e.g., 4-amino vs. 5-amino substitution patterns).
2D Techniques : Use HSQC and HMBC to confirm connectivity, particularly for overlapping signals in aromatic regions.
Reference Standards : Cross-validate with commercially available analogs (e.g., 2-amino-6-chloronicotinic acid) to identify positional effects .
- Case Study : For chlorinated nicotinic acids, chemical shifts in DMSO-d₆ typically show δ 8.2–8.5 ppm for aromatic protons adjacent to chlorine .
Q. What HPLC parameters are effective for quantifying this compound in complex matrices?
- Methodology :
- Column : Kromasil C18 (150 mm × 4.6 mm, 5 µm).
- Mobile Phase : 0.03 M potassium phosphate buffer (pH 3.0):methanol (70:30 v/v).
- Detection : UV at 207 nm (optimal for chlorinated aromatics).
- Calibration : Linear range of 1–50 µg/mL (R² > 0.999) with LOD/LOQ of 0.3/1.0 µg/mL .
Q. How does pH influence the stability of this compound in aqueous solutions?
- Methodology :
Forced Degradation Studies : Expose the compound to buffers at pH 2–12 (37°C, 24 hours).
Analysis : Monitor degradation via HPLC and identify byproducts using LC-MS.
- Findings :
- Stability : Optimal at pH 4–6 (degradation <5%).
- Acidic Conditions (pH <3) : Hydrolysis of the amino group may occur.
- Alkaline Conditions (pH >8) : Dechlorination or ring-opening reactions are likely .
Key Considerations
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
